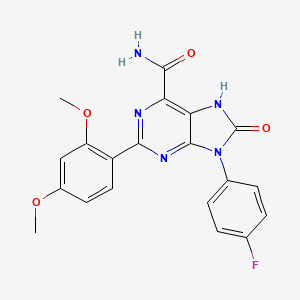

2-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. It has two phenyl groups attached, one of which is fluorinated and the other is dimethoxylated. The purine ring in the compound is substituted with a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the appropriate purine and phenyl precursors. The exact method would depend on the specific reactivity of these precursors and the desired order of reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring at its core, with various substituents. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Chemical Reactions Analysis

As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .Scientific Research Applications

Tautomerism in Nucleic Acid Bases

Research on the tautomerism of nucleic acid bases, such as purines and pyrimidines, offers insights into the biological significance and potential applications of related compounds. The study of tautomeric equilibria changes due to molecular interactions in different environments reveals the effects on the stability of nucleic acid bases and their analogs, which could be extrapolated to the understanding of the behavior of similar purine compounds (Person et al., 1989).

Synthesis Methodologies

The development of practical synthesis methods for related compounds, such as 2-fluoro-4-bromobiphenyl, highlights the importance of creating efficient and cost-effective approaches for producing complex molecules. Such methodologies could be applicable to the synthesis of 2-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, enabling its use in research and potential commercial applications (Qiu et al., 2009).

Examination of Properties

The examination of the properties and applications of related compounds in medicinal chemistry, such as the importance of heteroaryl substituents in purine and pyrimidine nucleobases and nucleosides, sheds light on the potential biological activity and pharmaceutical applications of 2-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. Understanding the impact of substituents on activity can guide the development of new central nervous system (CNS) acting drugs and other therapeutic agents (Ostrowski, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-12-7-8-13(14(9-12)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)11-5-3-10(21)4-6-11/h3-9H,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWRHYGDDCXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)

![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)

![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)

![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)

![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)